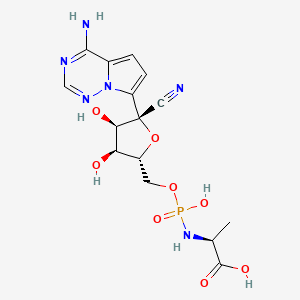

GS-704277

Vue d'ensemble

Description

GS-704277 est un métabolite de l'alanine du remdesivir, un analogue de nucléoside connu pour sa puissante activité antivirale. Le remdesivir a été largement reconnu pour son efficacité dans le contrôle de l'infection par le SRAS-CoV-2 (COVID-19) in vitro . This compound se forme par l'hydrolyse intracellulaire du remdesivir et joue un rôle crucial dans sa voie métabolique .

Applications De Recherche Scientifique

GS-704277 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the study of antiviral mechanisms and the development of antiviral therapies . This compound is used as a reference compound in pharmacokinetic and pharmacodynamic studies to understand the metabolism and efficacy of remdesivir . Additionally, it is employed in the development of analytical methods for the quantification of remdesivir and its metabolites in biological samples .

Mécanisme D'action

Target of Action

GS-704277, also known as Remdesivir Impurity 39, is an alanine metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity, and it is highly effective in the control of SARS-CoV-2 (COVID-19) infection in vitro . The primary target of this compound is the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication .

Mode of Action

Inside the cell, Remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This compound is an intermediate metabolite in this process . It is formed from Remdesivir via intracellular hydrolysis . This compound is further metabolized to the nucleoside monophosphate form and then to the nucleoside analog GS-441524 or active nucleoside triphosphate GS-443902 .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the metabolic pathway of Remdesivir. This pathway involves the conversion of Remdesivir to this compound through intracellular hydrolysis, followed by further metabolism to GS-441524 or GS-443902 . These metabolites play a crucial role in inhibiting the replication of SARS-CoV-2 .

Pharmacokinetics

Following single-dose intravenous administration of Remdesivir, this compound exhibits linear pharmacokinetics . After multiple doses of Remdesivir, the major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . The estimated elimination clearances of Remdesivir, this compound, and GS-441524 reached 18.1 L/h, 36.9 L/h, and 4.74 L/h, respectively .

Result of Action

The result of the action of this compound is the inhibition of SARS-CoV-2 replication. This is achieved through the formation of the active triphosphate metabolite, GS-443902, which is highly effective in controlling SARS-CoV-2 infection .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the impact of inducers or inhibitors on Remdesivir disposition is minimized by the parenteral route of administration and extensive extraction . Furthermore, the efficacy of this compound in controlling SARS-CoV-2 infection is highly dependent on the in vitro environment .

Analyse Biochimique

Biochemical Properties

GS-704277 plays a crucial role in the biochemical reactions involving Remdesivir. It is a key intermediate in the metabolic activation of Remdesivir to form the intracellular active triphosphate metabolite, GS-443902 . This process involves interactions with various enzymes and proteins within the cell, including carboxylesterase 1 (CES1), which is responsible for the majority of Remdesivir’s metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the metabolism of Remdesivir. As an intermediate metabolite, this compound is involved in the conversion of Remdesivir into its active form, which inhibits the replication of SARS-CoV-2, the virus responsible for COVID-19 .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active triphosphate metabolite, GS-443902 . This conversion process is crucial for the antiviral activity of Remdesivir, as GS-443902 is the form of the drug that inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits linear pharmacokinetics following single-dose intravenous administration of Remdesivir . It is only moderately stable in plasma at 4 °C, with less stability at room temperature .

Metabolic Pathways

This compound is part of the metabolic pathway of Remdesivir. It is formed from Remdesivir via intracellular hydrolysis, primarily mediated by the enzyme CES1 . This compound is then further metabolized to form the active triphosphate metabolite, GS-443902 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the metabolism of Remdesivir. It is predominantly distributed to plasma relative to the cellular components of blood .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the intracellular metabolism of Remdesivir, it is likely that it is localized within the cytoplasm where these metabolic processes occur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

GS-704277 est synthétisé comme un intermédiaire pendant l'activation métabolique du remdesivir. Le processus implique l'hydrolyse du remdesivir pour former this compound, qui est ensuite métabolisé en forme de monophosphate de nucléoside puis en analogue de nucléoside GS-441524 .

Méthodes de production industrielle

La production industrielle de this compound implique la synthèse à grande échelle du remdesivir, suivie de son hydrolyse contrôlée pour obtenir this compound. Le processus nécessite des conditions de réaction précises, y compris l'utilisation d'enzymes spécifiques et des niveaux de pH contrôlés pour assurer la conversion efficace du remdesivir en this compound .

Analyse Des Réactions Chimiques

Types de réactions

GS-704277 subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la phosphorylation et la substitution nucléophile . Ces réactions sont essentielles pour sa conversion en métabolites actifs.

Réactifs et conditions courants

Hydrolyse : Hydrolyse enzymatique utilisant des hydrolases spécifiques.

Phosphorylation : Catalysée par les kinases en présence d'ATP.

Substitution nucléophile : Implique des nucléophiles tels que l'eau ou les ions hydroxyde.

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent GS-441524 et le triphosphate de nucléoside actif GS-443902 .

Applications de la recherche scientifique

This compound a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Sa principale application est l'étude des mécanismes antiviraux et le développement de thérapies antivirales . This compound est utilisé comme composé de référence dans les études pharmacocinétiques et pharmacodynamiques pour comprendre le métabolisme et l'efficacité du remdesivir . De plus, il est utilisé dans le développement de méthodes analytiques pour la quantification du remdesivir et de ses métabolites dans les échantillons biologiques .

Mécanisme d'action

This compound exerce ses effets par son rôle d'intermédiaire dans l'activation métabolique du remdesivir. À l'intérieur de la cellule, le remdesivir est métabolisé en this compound, qui est ensuite converti en forme de triphosphate actif GS-443902. Ce métabolite actif inhibe l'ARN polymérase dépendante de l'ARN du virus, empêchant ainsi la réplication virale. Les cibles moléculaires et les voies impliquées comprennent l'ARN polymérase virale et les enzymes métaboliques de la cellule hôte responsables de la phosphorylation de this compound.

Comparaison Avec Des Composés Similaires

Composés similaires

GS-441524 : Un autre métabolite du remdesivir ayant une activité antivirale.

GS-443902 : La forme de triphosphate active du remdesivir.

Unicité de GS-704277

This compound est unique en raison de son rôle spécifique en tant que métabolite intermédiaire dans la voie d'activation du remdesivir. Contrairement à GS-441524 et GS-443902, this compound n'est pas directement actif contre le virus, mais est essentiel pour la formation du métabolite triphosphate actif. Cette étape intermédiaire est cruciale pour l'efficacité antivirale globale du remdesivir.

Propriétés

IUPAC Name |

(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHPTSNEWCZBDF-NIFWRESRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

methanone](/img/structure/B2532928.png)

![N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2532930.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

![N-(2-chlorophenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532940.png)

![7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)

![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)